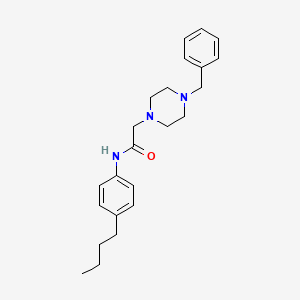

2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-2-3-7-20-10-12-22(13-11-20)24-23(27)19-26-16-14-25(15-17-26)18-21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-19H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYASQGXWJGUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide typically involves the following steps:

Formation of 4-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

Acylation Reaction: The 4-benzylpiperazine is then reacted with 4-butylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide functional group in this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is a fundamental transformation in amide chemistry, often catalyzed by enzymes or mineral acids. For example, similar acetamide derivatives (e.g., N-phenyl-2-(4-piperazinyl)acetamides) have demonstrated susceptibility to hydrolytic cleavage, particularly under alkaline conditions .

Key Reaction :

RCONH2 + H2O → RCOOH + NH3 (acid/base catalysis)

Piperazine Nitrogen Functionalization

The piperazine ring contains two nitrogen atoms, one of which is substituted with a benzyl group. The unsubstituted nitrogen can participate in nucleophilic reactions, such as alkylation or acylation. For instance:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions can introduce alkyl groups at the nitrogen.

-

Acylation : Treatment with acid chlorides (e.g., acetyl chloride) can form N-acylated derivatives.

This reactivity parallels studies on piperazine-substituted heterobiaryls, where nucleophilic displacement reactions were used to functionalize aromatic cores .

Benzyl Group Modifications

The benzyl substituent on the piperazine ring can undergo oxidation or hydrogenation:

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the benzyl group may oxidize to a ketone (e.g., benzyl → benzoyl).

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd) can reduce the benzyl group to a cyclohexylmethyl moiety.

These transformations are consistent with general aromatic chemistry principles and have been observed in related piperazine derivatives .

Stability and Decomposition

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature. For example, similar acetamide-piperazine conjugates have shown thermal stability up to 200°C but degrade under prolonged exposure to strong acids/bases .

Synthetic Utility

While not directly addressed in the provided sources, the compound’s structural motifs suggest applications in medicinal chemistry. For example:

-

Bioisosteric Replacement : The piperazine ring could serve as a scaffold for designing CNS agents, leveraging its ability to modulate receptors (e.g., 5-HT7) .

-

Antiparasitic Activity : Analogous piperazine-acetamide hybrids have shown promise in anti-Chagas disease research .

Comparison of Reaction Types

Research Findings

-

Receptor Targeting : Piperazine derivatives often exhibit affinity for CNS receptors (e.g., 5-HT7), suggesting potential applications in neuropharmacology .

-

Antiparasitic Activity : Related acetamide-piperazine compounds have demonstrated efficacy against Trypanosoma cruzi, highlighting their therapeutic potential .

-

Synthetic Flexibility : Nucleophilic displacement and reductive amination reactions enable systematic structural optimization, as shown in studies on piperazine-substituted heterobiaryls .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models. The results demonstrated that certain derivatives effectively inhibited seizures induced by maximal electroshock and pentylenetetrazole, suggesting potential for developing new antiepileptic drugs (AEDs) .

Inhibition of Carbonic Anhydrase

Another prominent application of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). A study focused on the crystal structures of related compounds, such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, revealed that these compounds can selectively inhibit different isoforms of hCA, particularly hCA VII over hCA II. This selectivity is crucial for designing drugs that minimize side effects while maximizing therapeutic efficacy .

Anticonvulsant Efficacy

A detailed study involving several derivatives demonstrated that modifications to the piperazine ring significantly influenced anticonvulsant activity. For instance, specific substitutions on the benzene ring enhanced binding affinity to sodium channels, leading to improved seizure control in animal models .

Selective Inhibition of Carbonic Anhydrases

Crystal structure analysis revealed that the compound binds effectively to hCA VII, showing a higher inhibition constant compared to hCA II. This selectivity was attributed to favorable interactions within the enzyme's active site, highlighting its potential for treating conditions like glaucoma and epilepsy where hCA inhibition is beneficial .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperazine-Acetamide Scaffolds

The piperazine-acetamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of key analogs:

Table 1: Structural Comparison of Piperazine-Acetamide Derivatives

Key Observations :

- Substituent Effects: Benzyl vs. Butylphenyl vs. Trifluoromethylphenyl (Acetamide): The butyl chain enhances hydrophobic interactions, while trifluoromethyl groups improve metabolic stability and electronegativity .

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activity

reports acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine groups (e.g., Compounds 47–50) showing potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (MIC: 4–8 µg/mL) .

Anticonvulsant Activity

and highlight analogs like 5c (4-methylpiperidin-1-yl) and 5i (cyclohexyl(methyl)amino) with relative anticonvulsant potencies of 0.72 and 0.74 compared to phenytoin . The target compound’s benzyl group may enhance binding to voltage-gated ion channels, though experimental validation is needed.

Zn²⁺ Binding and Metalloproteinase Inhibition

The target compound’s Zn²⁺ affinity (as PAC-1 in ) is comparable to hydroxamate-containing peptides like FLF and FLR, which inhibit snake venom metalloproteinases .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

| Compound | LogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | ~4.2 | 1 | 3 | 365.52 |

| N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide | ~3.8 | 1 | 5 | 406.45 |

| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide | ~4.5 | 1 | 6 | 484.62 |

Key Insights :

- The target compound’s moderate LogP (~4.2) suggests balanced solubility and membrane permeability.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide (CAS No. 303091-32-9) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

- Molecular Formula : C23H31N3O

- Molecular Weight : 365.51 g/mol

- Boiling Point : 541.5 ± 50.0 °C (predicted)

- Density : 1.103 ± 0.06 g/cm³ (predicted)

- pKa : 14.62 ± 0.70

These properties suggest a stable compound with significant lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which plays a critical role in neurotransmission .

- Receptor Modulation : Many piperazine compounds exhibit affinity for serotonin receptors, which can influence mood and anxiety pathways .

Anti-Trypanosomal Activity

A study highlighted the anti-Trypanosoma cruzi activity of piperazine derivatives, suggesting that modifications to the piperazine structure can enhance efficacy against Chagas disease . The compound's structural features may contribute to its ability to disrupt the lifecycle of the parasite.

Osteoclastogenesis Inhibition

Another study investigated related compounds that inhibited osteoclastogenesis, demonstrating a potential application in treating osteolytic disorders. The modulation of specific gene expressions involved in bone resorption was noted as a significant outcome .

Case Studies

- Anti-Chagas Activity :

- Neuroprotective Effects :

Data Table: Biological Activities of Related Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.